2-tert-Butyldimethylsiloxybut-3-yne
Overview
Description
2-tert-Butyldimethylsiloxybut-3-yne, also known as tert-Butyl-dimethyl-(methyl-prop-2-ynloxy)silane, is an organic compound with the molecular formula C10H20OSi and a molecular weight of 184.35 g/mol . This compound is characterized by the presence of a tert-butyl group, a dimethylsiloxy group, and a butyne moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
2-tert-Butyldimethylsiloxybut-3-yne can be synthesized through various methods. One common synthetic route involves the reaction of (S)-(-)-3-Butyn-2-ol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole . The reaction typically proceeds under mild conditions, yielding the desired product with high purity. Industrial production methods may involve similar reaction pathways but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency .
Chemical Reactions Analysis
2-tert-Butyldimethylsiloxybut-3-yne undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles such as halides . Major products formed from these reactions include ketones, carboxylic acids, alkanes, and substituted silanes .
Scientific Research Applications
2-tert-Butyldimethylsiloxybut-3-yne has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving silicon-containing compounds.
Medicine: Research into potential pharmaceutical applications includes its use as a building block for drug development, particularly in the synthesis of silicon-based drugs.
Mechanism of Action
The mechanism of action of 2-tert-Butyldimethylsiloxybut-3-yne involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily attributed to the presence of the butyne moiety, which can undergo addition reactions with electrophiles and nucleophiles. The silicon atom in the dimethylsiloxy group can also participate in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
2-tert-Butyldimethylsiloxybut-3-yne can be compared with other similar compounds, such as:
tert-Butyldimethyl(2-propynyloxy)silane: This compound has a similar structure but differs in the position of the propynyloxy group.
4-(tert-Butyldimethylsiloxy)phenol: This compound contains a phenol group instead of a butyne moiety, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of a tert-butyl group, a dimethylsiloxy group, and a butyne moiety, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
tert-butyl-but-3-yn-2-yloxy-dimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20OSi/c1-8-9(2)11-12(6,7)10(3,4)5/h1,9H,2-7H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUHDPKTGYOFOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)O[Si](C)(C)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452533 | |
Record name | 2-tert-Butyldimethylsiloxybut-3-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125494-93-1 | |
Record name | 2-tert-Butyldimethylsiloxybut-3-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 125494-93-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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